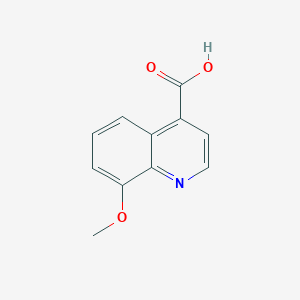

8-Methoxyquinoline-4-carboxylic acid

Description

Contextualization within Quinoline (B57606) Alkaloid Chemistry and Pharmaceutical Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in the field of organic and medicinal chemistry. nih.gov This scaffold is prevalent in a wide array of natural products, particularly quinoline alkaloids, and serves as a "privileged structure" in drug design. researchgate.net Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as anti-malarial, anticancer, antimicrobial, and antifungal agents. researchgate.net The versatility of the quinoline core allows for structural modifications that can fine-tune its biological and physicochemical properties. 8-Methoxyquinoline-4-carboxylic acid is a specific derivative that belongs to this important class of compounds. Its structure, featuring a methoxy (B1213986) group at the 8-position and a carboxylic acid at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comgoogle.com The carboxylic acid group, in particular, is a key feature in many quinoline-based drugs, often forming critical interactions, such as salt bridges or hydrogen bonds, with biological targets. nih.gov

Historical Perspective on Quinoline-4-carboxylic Acid Research

The synthesis of the quinoline-4-carboxylic acid core has been a subject of chemical research for over a century. researchgate.net Historically, the creation of this scaffold has been dominated by classic named reactions, most notably the Doebner reaction and the Pfitzinger reaction. researchgate.net The Pfitzinger reaction, a condensation reaction between an isatin (B1672199) derivative and a carbonyl compound, has been a cornerstone for generating substituted quinoline-4-carboxylic acids. nih.govnih.gov Similarly, the Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, has also been widely employed. researchgate.net While effective, these traditional methods often required harsh conditions, such as corrosive catalysts or high temperatures, and sometimes resulted in poor yields. researchgate.net Much of the subsequent research in this area has focused on modifying and optimizing these classical syntheses to develop more efficient, environmentally friendly methods that can produce a diverse range of quinoline-4-carboxylic acid derivatives for biological evaluation. researchgate.net

Scope and Research Trajectory of this compound in Contemporary Chemical Biology

In modern chemical biology and drug discovery, this compound is primarily utilized as a key building block or intermediate for the synthesis of novel bioactive compounds. chemimpex.comgoogle.com Its structure is a component of more complex molecules designed to interact with specific biological targets. Research has shown that derivatives of 8-methoxyquinolone carboxylic acid are being investigated for their potent antibacterial activity against a range of pathogens. google.com

The compound itself has been studied for its potential as an inhibitor of phosphodiesterases (I, II, IV, and V), which are enzymes involved in regulating cellular signaling pathways. biosynth.com Furthermore, its fluorescent properties have garnered interest, with studies exploring its use as a fluorescent probe for applications like DNA and protein sequencing. biosynth.com The broader class of quinoline-4-carboxylic acids, for which this compound is a precursor, is the subject of intense investigation. Current research efforts are focused on synthesizing derivatives that act as potent and selective inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), a target for treating autoimmune disorders and cancer. nih.govnih.gov The ongoing exploration of this chemical scaffold continues to yield novel compounds with diverse and potent biological activities.

Chemical and Physical Properties

The following table summarizes the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1092288-64-6 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol biosynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O biosynth.com |

| InChI Key | NEBCNIRZMNKUQQ-UHFFFAOYSA-N sigmaaldrich.com |

Selected Research Applications of Quinoline-4-Carboxylic Acid Derivatives

Derivatives of the quinoline-4-carboxylic acid scaffold are being actively investigated for a variety of therapeutic applications. The table below highlights some key areas of research.

| Application Area | Research Focus | Key Findings |

| Oncology | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Novel quinoline-4-carboxylic acid derivatives have been synthesized that show potent inhibition of human DHODH, with IC₅₀ values in the low nanomolar range. nih.govnih.gov |

| Oncology | Cytotoxic Activity | Certain quinoline-4-carboxylic acid-chalcone hybrids have demonstrated significant cytotoxic activity against melanoma cell lines (A375). nih.gov |

| Infectious Diseases | Antibacterial Agents | 8-methoxyquinolone carboxylic acid derivatives exhibit strong antibacterial action against both gram-positive and gram-negative bacteria. google.com |

| Autoimmune Disorders | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Inhibition of DHODH by quinoline derivatives can induce pyrimidine (B1678525) depletion, halting the progression of the cell cycle and forming a therapeutic basis for autoimmune diseases. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCNIRZMNKUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Methoxyquinoline 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Quinoline (B57606) Ring Annulation Strategies

The construction of the fundamental quinoline ring system is a cornerstone of organic synthesis, with several named reactions providing reliable pathways to quinoline-4-carboxylic acids and their precursors.

Modified Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, a condensation reaction between isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base, is a direct and versatile method for preparing quinoline-4-carboxylic acids. nih.govwikipedia.orgjocpr.comui.ac.idijsr.netresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine or enamine. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize 8-methoxyquinoline-4-carboxylic acid via this route, a 5-methoxyisatin (B1196686) would be the logical starting material. The general procedure involves refluxing a mixture of the substituted isatin and a suitable carbonyl compound (e.g., a compound with a -COCH2- group) in an alkaline medium, such as ethanolic potassium hydroxide. jocpr.com After an extended period of reflux, typically 24 hours, the solvent is removed, and the reaction mixture is worked up by acidification to precipitate the desired carboxylic acid. jocpr.com

| Reactant 1 | Reactant 2 | Base | Solvent | Key Transformation |

| Isatin derivative | Carbonyl Compound | Potassium Hydroxide | Ethanol (B145695) | Ring annulation to form quinoline-4-carboxylic acid |

Optimized Doebner and Doebner-Miller Syntheses for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids through a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgsci-hub.se A plausible mechanism involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. wikipedia.org For the synthesis of this compound, 2-methoxyaniline would be the aniline component. The reaction is often carried out in a solvent like ethanol and may proceed without a catalyst. cbijournal.com However, various catalysts, including Lewis acids, have been employed to improve yields, especially for anilines bearing electron-withdrawing groups. nih.gov

A related method, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines. nih.gov This approach can also be adapted for the synthesis of quinoline-4-carboxylic acid derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Key Transformation |

| Aniline | Aldehyde | Pyruvic Acid | Ethanol | Three-component condensation to form quinoline-4-carboxylic acid |

Gould-Jacobs Type Cyclizations and Related Methodologies for Quinolin-4-one Architectures

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.com The reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. wikipedia.orgablelab.eu This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.org To obtain an 8-methoxy substituted quinoline, 2-methoxyaniline would be used as the starting aniline. nih.gov The cyclization step often requires high temperatures and can be performed in a high-boiling solvent like diphenyl ether or under microwave irradiation to reduce reaction times and improve yields. ablelab.eu

| Reactant 1 | Reactant 2 | Conditions | Key Intermediate | Final Product (after hydrolysis/decarboxylation) |

| Aniline | Diethyl ethoxymethylenemalonate | Thermal or Microwave | 4-hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline |

Targeted Synthesis of 8-Methoxyquinoline (B1362559) Derivatives

Beyond the initial construction of the quinoline core, specific methodologies are employed to introduce and manipulate substituents, such as the crucial methoxy (B1213986) group at the C-8 position.

Introduction of the Methoxy Group at the C-8 Position of the Quinoline Ring

A common and effective strategy for introducing a methoxy group at the C-8 position is through the O-methylation of an 8-hydroxyquinoline (B1678124) precursor. The 8-hydroxyquinoline can be synthesized through various methods, including those that start with 2-aminophenol. The subsequent methylation is typically achieved by treating the 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the methylation, particularly in molecules with multiple potential methylation sites. For instance, in a related system, the methylation of a methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide in the presence of a base like sodium hydride or potassium carbonate led to a mixture of O- and N-methylated products. nih.gov

| Precursor | Reagent | Base | Key Transformation |

| 8-Hydroxyquinoline | Methyl Iodide | Sodium Hydride / Potassium Carbonate | O-methylation |

Regioselective Functionalization and Substituent Control on the Quinoline Core

Achieving regioselective functionalization of the quinoline core is essential for synthesizing analogs of this compound with diverse substitution patterns. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the direct and selective introduction of functional groups at various positions of the quinoline ring. mdpi.comnih.gov

The electronic properties of the quinoline ring and the presence of directing groups can significantly influence the position of functionalization. For instance, the C-H bonds at the C-8 position are often susceptible to activation due to the directing effect of the quinoline nitrogen. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been utilized to catalyze C-H functionalization reactions such as arylation, alkylation, and amination at different positions of the quinoline ring. mdpi.com

Furthermore, for 8-substituted quinolines, remote C-H functionalization at the C-5 and C-7 positions has been achieved. rsc.orgccspublishing.org.cn For example, a metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C-5 position has been developed using trihaloisocyanuric acid as the halogen source. rsc.org The choice of directing group on the 8-substituent can also guide the functionalization to other positions. For instance, amide directing groups on 8-aminoquinoline (B160924) can direct functionalization to the C-7 position. mdpi.com These advanced methods provide a high degree of control for the synthesis of complex quinoline derivatives.

| Strategy | Catalyst/Reagent | Targeted Position(s) | Key Principle |

| C-H Activation | Transition Metals (Pd, Rh, Cu) | C-2, C-3, C-4, C-8 | Directing group or inherent reactivity |

| Remote C-H Halogenation | Trihaloisocyanuric Acid | C-5 | Electronic effects of C-8 substituent |

| Directed Functionalization | Amide directing group | C-7 | Chelation-assisted C-H activation |

Green Chemistry Approaches and Catalytic Methods in Quinoline Synthesis

The synthesis of quinoline scaffolds, the core of this compound, has evolved significantly, moving towards more efficient and environmentally benign methodologies. Green chemistry principles are increasingly integrated into synthetic routes, emphasizing catalytic processes that offer high atom economy, reduced reaction times, and milder conditions compared to classical named reactions like the Skraup or Doebner-von Miller syntheses. researchgate.net These advanced methods, including microwave-assisted synthesis and transition-metal catalysis, provide powerful tools for constructing the diverse and complex quinoline derivatives required for pharmaceutical and material science applications. ias.ac.inresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a pivotal green chemistry technique for the rapid and efficient synthesis of quinoline-4-carboxylic acids and their analogs. tandfonline.comrsc.org This method utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing completion times from hours or days to mere minutes. researchgate.netchemicaljournals.com The enhanced efficiency leads to higher product yields and cleaner reactions compared to conventional heating methods. rsc.orgresearchgate.net

A prominent application of MAOS is in the three-component synthesis of quinoline-4-carboxylic acid derivatives. rsc.orgnih.gov In one approach, a reaction involving substituted anilines, aromatic aldehydes, and pyruvic acid in the presence of an organocatalyst like p-toluenesulfonic acid (p-TSA) under microwave irradiation at 80 °C yields the desired products in as little as 3 minutes, with yields ranging from 50-80%. rsc.orgnih.gov This represents a substantial improvement over conventional heating, which requires several hours to overnight for completion and often results in lower yields. rsc.orgnih.gov

The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatins and carbonyl compounds, has also been significantly improved by microwave technology. tandfonline.comresearchgate.netresearchgate.net For example, reacting isatin or its derivatives with ketones in a basic medium under microwave irradiation for about 12.5 minutes produces the corresponding quinoline-4-carboxylic acids efficiently. tandfonline.com Similarly, reacting isatin with sodium pyruvate (B1213749) under microwave conditions facilitates the formation of quinoline-2,4-dicarboxylic acids, which can be subsequently decarboxylated. researchgate.net These MAOS techniques provide a clean, fast, and high-yielding pathway to key quinoline intermediates. tandfonline.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Component Reaction (Aniline, Aldehyde, Pyruvic Acid) | Microwave-Assisted (MAOS) | 3-4 minutes | 50-80% | rsc.orgnih.gov |

| 3-Component Reaction (Aniline, Aldehyde, Pyruvic Acid) | Conventional Heating | 3 hours to overnight | Lower than MAOS | rsc.orgnih.gov |

| Pfitzinger Reaction (Isatin, Ketone, KOH) | Microwave-Assisted (MAOS) | 12.5 minutes | Good | tandfonline.com |

| Pfitzinger Reaction (Isatin, Malonic Acid) | Microwave-Assisted (MAOS) | 15 minutes | 68% | tandfonline.com |

| Pfitzinger Reaction (Isatin, Malonic Acid) | Conventional Heating | 2 days | Comparable to MAOS | tandfonline.com |

Transition-metal catalysis has become an indispensable tool for the synthesis of complex and polysubstituted quinoline scaffolds, offering advantages over traditional methods by enabling the construction of intricate molecular architectures from readily available starting materials. ias.ac.inresearchgate.net Catalysts based on metals such as palladium, copper, rhodium, and iron have been extensively developed for these transformations. ias.ac.infrontiersin.org These reactions provide new entries into quinoline derivatives through mechanisms like cross-coupling and C-H bond functionalization, which allow for precise control over substitution patterns. acs.orgmdpi.com

Palladium-catalyzed reactions are particularly prominent in quinoline synthesis. ias.ac.in For instance, a domino approach involving a Sonogashira coupling between benzimidoyl chlorides and 1,6-enynes, catalyzed by palladium, affords complex quinoline motifs in good yields under mild conditions. ias.ac.in

Copper-catalyzed methods also offer versatile routes to quinoline derivatives. researchgate.net These reactions often proceed through C-H activation or tandem cyclization pathways, providing efficient access to a wide range of substituted quinolines. nih.gov

More advanced applications include site-selective C–H functionalization, which allows for the direct modification of the quinoline core. acs.org A notable example is the rhodium-catalyzed C8 arylation of quinolines with bromoarenes. nih.gov This specific functionalization at the C8 position is highly relevant for the synthesis of analogs of this compound, demonstrating the power of transition metals to introduce substituents at precise locations on the heterocyclic ring. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Domino Sonogashira Coupling/Cyclization | Benzimidoyl chlorides, 1,6-enynes | Polysubstituted Quinolines | ias.ac.in |

| Copper (Cu) | Tandem Synthesis | Anilines, Alkynes | Quinoline-2-carboxylates | nih.gov |

| Rhodium (Rh) | C-H Activation/Arylation | Quinolines, Bromoarenes | C8-Arylated Quinolines | nih.gov |

| Iron (Fe) | Radical Cyclization | Arylnitrones, Vinyl acetates | Disubstituted Quinolines | ias.ac.in |

N-Heterocyclic Carbenes (NHCs) are a versatile class of organic molecules that have found significant application in synthesis, primarily in two distinct roles: as powerful organocatalysts and as highly effective ligands for transition metals. nih.govscripps.edu While direct organocatalysis by NHCs to form the quinoline ring is less common, their role as ancillary ligands in transition-metal catalysis has profoundly impacted the synthesis and functionalization of quinoline scaffolds. nih.govthieme.de

NHCs are potent σ-donors, forming very strong bonds with transition metals, which leads to highly stable and active catalytic complexes. scripps.edu This stability is often superior to that achieved with traditional phosphine (B1218219) ligands, allowing for challenging transformations under milder conditions. scripps.edu The electronic and steric properties of NHC ligands can be readily tuned by modifying their structure, enabling fine control over the reactivity and selectivity of the metal center. scripps.edu

A key example of their application in quinoline chemistry is the Rhodium(NHC)-catalyzed C-H arylation of quinolines. nih.gov In this reaction, an NHC ligand such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) is crucial for achieving high efficiency and C8 selectivity. nih.gov The NHC ligand stabilizes the rhodium catalyst and facilitates the C-H activation step, enabling the direct formation of a carbon-carbon bond at a specific position on the quinoline ring. nih.gov This pathway is instrumental for creating advanced quinoline scaffolds, including precursors for 8-substituted derivatives like this compound. Other applications include NHC-catalyzed dearomatization reactions, such as the 1,2-selective hydroboration of quinolines, which provides access to partially saturated heterocyclic units. kaist.ac.kracs.org

| NHC Ligand Example | Catalytic System | Reaction Type | Function of NHC | Reference |

|---|---|---|---|---|

| IMes | Rhodium (Rh) | C8-Selective C-H Arylation | Stabilizes metal center, enhances catalytic activity and selectivity | nih.gov |

| IPr | Palladium (Pd) | Buchwald-Hartwig Amination | Forms highly active catalyst for C-N bond formation | scripps.edu |

| SIMes | Palladium (Pd) | Dehalogenation | Facilitates reaction with aryl bromides and chlorides | scripps.edu |

| Generic NHC | Organocatalyst | 1,2-Selective Hydroboration | Acts as the primary catalyst for dearomatization | kaist.ac.kracs.org |

Strategic Derivatization and Structural Modification of 8 Methoxyquinoline 4 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical reactions.

Esterification Reactions for Modulating Reactivity and Biological Profile

The conversion of the carboxylic acid to an ester, a reaction known as esterification, is a fundamental strategy for altering the compound's characteristics. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it forms. masterorganicchemistry.com

Modifying the carboxylic acid to an ester derivative can significantly impact its biological profile. For instance, ester derivatives of related quinoline (B57606) compounds have been shown to improve cell permeability, a critical factor for bioavailability. The ester can mask the polar carboxylic acid, rendering the molecule more lipophilic. Once inside a cell, the ester may be hydrolyzed by endogenous esterases to release the active carboxylic acid form. This "prodrug" strategy is a common approach in medicinal chemistry.

| Alcohol | Catalyst | Potential Ester Product Name |

| Methanol | H₂SO₄ | Methyl 8-methoxyquinoline-4-carboxylate |

| Ethanol (B145695) | TsOH | Ethyl 8-methoxyquinoline-4-carboxylate |

| Isopropanol | HCl | Isopropyl 8-methoxyquinoline-4-carboxylate |

| Benzyl alcohol | H₂SO₄ | Benzyl 8-methoxyquinoline-4-carboxylate |

Amide Formation and Peptide Coupling Strategies for Bioconjugation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most important transformations in organic chemistry and is central to peptide synthesis and bioconjugation. nih.gov Direct reaction between a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net These methods are essential for creating bioconjugates, where the 8-methoxyquinoline-4-carboxylic acid core is linked to biomolecules like amino acids, peptides, or proteins.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com To reduce the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and have become standard in peptide synthesis. sigmaaldrich.com These reagents generate activated esters (e.g., OBt or OAt esters) that react cleanly with amines to form the amide bond. sigmaaldrich.com HATU and PyAOP are particularly effective due to the formation of highly reactive OAt esters. sigmaaldrich.com

These strategies allow for the covalent attachment of the quinoline scaffold to biological molecules, enabling its use as a probe, tag, or targeted therapeutic agent.

| Coupling Reagent | Reagent Class | Additive (if needed) | Key Characteristics |

| DCC/DIC | Carbodiimide | HOBt | Cost-effective; byproduct can be difficult to remove (DCC). peptide.com |

| HBTU/HCTU | Aminium (Uronium) | Base (e.g., DIPEA) | Highly efficient for routine synthesis; can cause guanidinylation side reaction. sigmaaldrich.com |

| HATU | Aminium (Uronium) | Base (e.g., DIPEA) | Generates highly reactive OAt esters; excellent for difficult couplings. sigmaaldrich.com |

| PyBOP/PyAOP | Phosphonium | Base (e.g., DIPEA) | Does not cause guanidinylation; clean reactions, good for hindered couplings. sigmaaldrich.com |

Modifications of the Quinoline Heterocycle and Methoxy (B1213986) Group

The quinoline ring system is an aromatic heterocycle that can undergo various modifications, including electrophilic substitution, oxidation, and reduction, to yield a range of derivatives.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

In electrophilic aromatic substitution, the quinoline ring system is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion rather than the pyridine (B92270) ring. uop.edu.pkreddit.com The directing effects of the existing substituents on this compound determine the position of the incoming electrophile.

The 8-methoxy group is a powerful activating, ortho-, para- directing group. It strongly directs incoming electrophiles to the C-5 and C-7 positions.

The 4-carboxylic acid group and the quinoline nitrogen are deactivating groups, which further discourages substitution on the pyridine ring and favors substitution on the carbocyclic (benzene) ring.

Therefore, electrophilic substitution reactions are expected to occur predominantly at the C-5 and C-7 positions. For example, nitration of 8-methoxyquinoline (B1362559) with fuming nitric acid in the presence of sulfuric acid yields 5-nitro-8-methoxyquinoline. researchgate.net Similarly, halogenation can be directed to these positions. acs.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-8-methoxyquinoline-4-carboxylic acid and 7-Nitro-8-methoxyquinoline-4-carboxylic acid |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-8-methoxyquinoline-4-carboxylic acid and 7-Bromo-8-methoxyquinoline-4-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Selective Oxidation Pathways, including Quinoline N-oxide Derivatives

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the quinoline ring system. It increases the electron density at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack, while also influencing the reactivity of other positions. The N-oxide functional group can also participate in various subsequent reactions, serving as a versatile intermediate for further derivatization. For instance, 8-hydroxyquinoline (B1678124) N-oxide has been used as a precursor for the synthesis of 2-alkyl-8-hydroxyquinolines. nih.gov

Reduction Reactions Leading to Amine Derivatives of the Compound

The introduction of an amine group onto the quinoline ring provides a valuable handle for further functionalization, such as amide bond formation. A common and effective strategy to achieve this is through the reduction of a nitro group. researchgate.netmdpi.com This two-step process involves:

Nitration: As described in section 3.2.1, the quinoline ring is first nitrated to introduce a nitro group, typically at the C-5 or C-7 position.

Reduction: The resulting nitroquinoline derivative is then reduced to the corresponding aminoquinoline.

Several methods are available for the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups. nih.gov Dissolving metal reductions, such as using iron powder in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl), are classic and reliable methods. mdpi.com Catalytic hydrogenation using a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is another clean and efficient option, though care must be taken to avoid reduction of the quinoline ring itself. rjlbpcs.com This sequence provides a pathway to derivatives such as 5-amino-8-methoxyquinoline-4-carboxylic acid.

Substitution Reactions at Various Ring Positions for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the this compound scaffold, substitution reactions at various positions on the quinoline ring system are a key strategy for generating analogs with modified physicochemical and pharmacological properties. While specific SAR studies on this compound are not extensively documented, the principles can be inferred from the broader class of quinoline derivatives, particularly the closely related 8-hydroxyquinolines. mdpi.comnih.gov

The primary sites for substitution on the 8-methoxyquinoline ring are the C-2, C-5, C-6, and C-7 positions. Modifications at these sites can influence factors such as lipophilicity, electronic distribution, steric hindrance, and metal-chelating ability, all of which can profoundly impact biological activity. For instance, SAR studies on other quinoline-4-carboxylic acid analogs have demonstrated that modifications can lead to potent antiviral or enzyme-inhibiting compounds. nih.govelsevierpure.com Electrophilic aromatic substitution is a common method for introducing new functional groups onto the quinoline core. The methoxy group at C-8 is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions, primarily directing substituents to the C-5 and C-7 positions.

Common substitution reactions explored in SAR studies for quinoline scaffolds include:

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter lipophilicity and electronic properties.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further derivatization.

Alkylation and Arylation: Adding alkyl or aryl groups can probe steric tolerance and introduce new hydrophobic or pi-stacking interactions.

These modifications are crucial for systematically mapping the chemical space around the parent molecule to optimize its desired biological profile. nih.gov

Design and Synthesis of Functionalized Analogs and Conjugates

The functionalization of the this compound core with halogen, alkyl, and aryl groups is a strategic approach to modulate its properties. These substituents can be introduced using a variety of synthetic methodologies.

Halogen Substituents: Halogens are often incorporated to enhance membrane permeability and metabolic stability or to act as bioisosteres for other functional groups. Direct halogenation of the quinoline ring, for example using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can lead to the introduction of chlorine or bromine, typically at the C-5 and C-7 positions, due to the directing effect of the C-8 methoxy group. nih.gov

Alkyl and Aryl Substituents: The introduction of alkyl and aryl moieties is typically achieved through cross-coupling reactions. For instance, a halogenated derivative of this compound can serve as a precursor for Suzuki-Miyaura cross-coupling reactions. scispace.com This powerful method allows for the formation of carbon-carbon bonds by coupling the halo-quinoline with various aryl or alkyl boronic acids in the presence of a palladium catalyst. nih.gov This approach offers a high degree of flexibility, enabling the synthesis of a diverse library of analogs with systematically varied steric and electronic properties for detailed SAR exploration. scispace.comnih.gov

The table below summarizes the common types of substituents and their general effects on the properties of quinoline scaffolds.

| Substituent Type | Typical Position(s) | Synthetic Method | Potential Effect on Properties |

| Halogen (e.g., Cl, Br) | C-5, C-7 | Electrophilic Halogenation (e.g., with NBS, NCS) | Increases lipophilicity; alters electronic character; can enhance binding affinity. mdpi.com |

| Alkyl (e.g., methyl, isopropyl) | C-2, C-5, C-7 | Grignard reagents, Cross-coupling | Increases lipophilicity; introduces steric bulk. nih.gov |

| Aryl (e.g., phenyl) | C-2, C-4, C-5 | Suzuki-Miyaura Cross-Coupling | Modulates electronic properties; introduces potential for π-stacking interactions. scispace.comnih.gov |

Schiff bases, characterized by the imine (-C=N-) functional group, are a significant class of compounds known for their coordination chemistry and diverse biological activities. researchgate.netbepls.com The direct synthesis of a Schiff base from this compound is not feasible. A necessary synthetic modification is to first convert the carboxylic acid at the C-4 position into a carbonyl group, specifically an aldehyde.

A plausible synthetic route involves a two-step process:

Reduction: The carboxylic acid is first reduced to a primary alcohol (8-methoxyquinolin-4-yl)methanol (B1472204) using a suitable reducing agent like lithium aluminum hydride (LAH).

Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde, 8-methoxyquinoline-4-carbaldehyde , using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Once the key intermediate, 8-methoxyquinoline-4-carbaldehyde, is synthesized, it can undergo a condensation reaction with a variety of primary amines (R-NH₂) to yield the target Schiff base derivatives. mdpi.com This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product. The versatility of this approach allows for the incorporation of a wide range of substituents (R-groups) from the amine component, enabling the fine-tuning of the ligand's electronic and steric properties. psu.edu

The table below illustrates potential Schiff base derivatives synthesized from the aldehyde intermediate.

| Amine Reactant | Resulting Schiff Base Structure (R-group on Imine Nitrogen) |

| Aniline (B41778) | Phenyl |

| 4-Fluoroaniline | 4-Fluorophenyl |

| 2-Aminophenol | 2-Hydroxyphenyl |

| Ethylenediamine | -(CH₂)₂-NH₂ (can form bis-Schiff base) |

Conjugation of small molecules with macrocyclic structures like cyclodextrins (CDs) is a well-established strategy to improve physicochemical properties such as aqueous solubility and stability, and to enhance functionality. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate nonpolar guest molecules, or parts of molecules, forming non-covalent inclusion complexes. nih.govsemanticscholar.org

For this compound, the aromatic quinoline moiety is sufficiently hydrophobic to be encapsulated within the cavity of a cyclodextrin, such as β-cyclodextrin. The formation of such a host-guest complex is driven by hydrophobic interactions. This encapsulation can shield the molecule from the aqueous environment, potentially increasing its solubility and protecting it from degradation. The presence of the carboxylic acid and methoxy groups on the hydrophilic exterior of the complex would further contribute to water solubility.

While direct covalent conjugation is also possible, the formation of inclusion complexes is a more common approach for modulating properties. researchgate.net The formation and stoichiometry of such complexes can be characterized by various analytical techniques, including NMR spectroscopy, differential scanning calorimetry (DSC), and UV-Vis spectroscopy.

The table below outlines the expected benefits of conjugating this compound with a cyclodextrin.

| Property | Without Cyclodextrin | With Cyclodextrin (Inclusion Complex) |

| Aqueous Solubility | Limited | Significantly Enhanced |

| Chemical Stability | Susceptible to degradation | Improved due to encapsulation |

| Bioavailability | Potentially limited by low solubility | Potentially Increased |

| Functionality | Native functionality | Can be modulated; potential for targeted delivery |

Coordination Chemistry of 8 Methoxyquinoline 4 Carboxylic Acid As a Ligand

Chelation Behavior and Ligand Design Principles

The unique structural arrangement of 8-methoxyquinoline-4-carboxylic acid, featuring a quinoline (B57606) nitrogen atom and a carboxylic acid group, predisposes it to act as a chelating agent, forming stable complexes with a variety of metal ions.

O,N-Donor Ligand Characteristics and Preferred Coordination Modes

This compound functions as a bidentate O,N-donor ligand. The primary coordination sites are the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylic acid group. This arrangement allows for the formation of a stable five-membered chelate ring with a central metal ion. The planarity of the quinoline ring system contributes to the rigidity of the ligand, which can influence the stereochemistry and stability of the resulting metal complexes. The coordination of the carboxylate group can be either monodentate or, in some cases, bridging between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Influence of the Methoxy (B1213986) Group on Chelation Properties and Metal Selectivity

The presence of the methoxy group at the 8-position of the quinoline ring can exert a significant electronic and steric influence on the chelation properties of the ligand. Electronically, the methoxy group is an electron-donating group, which increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom can increase its basicity and, consequently, its coordinating ability towards metal ions. This can lead to the formation of more stable metal complexes compared to unsubstituted quinoline-4-carboxylic acid.

Sterically, the methoxy group at the 8-position is in proximity to the coordination sphere of the metal ion. This steric hindrance can influence the coordination geometry around the metal center and may introduce a degree of metal ion selectivity. The size and preferred coordination geometry of a metal ion will determine how well it can be accommodated within the pocket created by the ligand, potentially leading to preferential binding for certain metals over others.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Formation of Complexes with Biologically Relevant Transition Metal Ions

While extensive research on the complexation of this compound with a wide range of biologically relevant transition metals is not broadly documented in publicly available literature, the analogous 8-hydroxyquinoline-2-carboxylic acid has been shown to form stable complexes with ions such as Mg(II), Ca(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). It is reasonable to infer that this compound would also form complexes with these ions, although the specific stability constants and coordination geometries may differ due to the electronic and steric effects of the methoxy group and the different position of the carboxylic acid.

Table 1: Anticipated Coordination Behavior with Biologically Relevant Transition Metal Ions

| Metal Ion | Potential Coordination Number | Potential Geometry | Notes |

|---|---|---|---|

| Mg(II) | 6 | Octahedral | Expected to form stable complexes. |

| Ca(II) | 6-8 | Octahedral, Distorted Geometries | Larger ionic radius may lead to higher coordination numbers. |

| Cr(III) | 6 | Octahedral | Known to form inert and stable complexes. |

| Mn(II) | 6 | Octahedral | Paramagnetic complexes are expected. |

| Fe(III) | 6 | Octahedral | Strong chelation anticipated due to the hard acid nature of Fe(III). |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Geometry can be sensitive to reaction conditions. |

| Ni(II) | 6 | Octahedral | Typically forms stable, colored complexes. |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Jahn-Teller distortion may influence the geometry. |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Diamagnetic complexes are expected. |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral | Similar behavior to Zn(II) is anticipated. |

This table is predictive and based on the general coordination chemistry of these metal ions and related ligands.

Complexation with Less Common and Heavy Metal Ions

The chelating nature of this compound also makes it a candidate for complexing with less common and heavy metal ions. For instance, the related 8-hydroxyquinoline-2-carboxylic acid has been shown to form a stable complex with Pb(II). The O,N-donor set is generally effective in binding to a variety of heavy metal ions. Lanthanide ions, such as La(III), are known to coordinate with ligands containing carboxylic acid groups. A study on a derivative, 2-(8-methoxyquinoline)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, has reported the synthesis and characterization of complexes with lanthanide ions including Gd(III), Tb(III), Dy(III), Ho(III), and Er(III). These complexes were found to have mononuclear structures where the lanthanide ion is nine-coordinated. This suggests that this compound itself could be a viable ligand for the complexation of lanthanides and potentially other heavy metals like Th(IV) and Zr(IV).

Table 2: Potential for Complexation with Less Common and Heavy Metal Ions

| Metal Ion | Potential Coordination Number | Potential Geometry | Notes |

|---|---|---|---|

| As(III) | 3, 4 | Pyramidal, Tetrahedral | Coordination through oxygen donors is possible. |

| Ag(I) | 2, 4 | Linear, Tetrahedral | Softer metal, may prefer coordination with nitrogen. |

| Pb(II) | 4, 6 | Hemidirected, Holodirected | The lone pair on Pb(II) can influence the geometry. |

| Zr(IV) | 6, 8 | Octahedral, Square Antiprismatic | High charge density favors coordination with oxygen. |

| La(III) | 8, 9 | Square Antiprismatic, Tricapped Trigonal Prismatic | Large ionic radius allows for high coordination numbers. |

| Th(IV) | 8, 9 | Square Antiprismatic, Tricapped Trigonal Prismatic | Similar to La(III) but with a higher charge. |

| V(IV) (VO²⁺) | 5, 6 | Square Pyramidal, Octahedral | Typically forms vanadyl complexes. |

| Ir(III) | 6 | Octahedral | Forms kinetically inert complexes. |

This table is speculative and based on the known coordination preferences of these metal ions.

Exploration of Mixed-Ligand Systems and Supramolecular Assembly in Coordination Polymers

The versatility of this compound extends to its potential use in the formation of mixed-ligand complexes and coordination polymers. In a mixed-ligand system, the metal ion is coordinated to this compound and one or more other ligands. This approach can be used to fine-tune the electronic, steric, and photophysical properties of the resulting complex.

Furthermore, the presence of both a chelating unit and a carboxylic acid group, which can act as a bridging ligand, makes this compound a promising building block for the construction of coordination polymers. By carefully selecting the metal ion and reaction conditions, it may be possible to synthesize one-, two-, or three-dimensional networks with interesting structural topologies and potential applications in areas such as catalysis, gas storage, and materials science. Research on quinoline-2,4-dicarboxylic acid has demonstrated its ability to form 3D coordination polymers with lanthanide ions, highlighting the potential of quinoline-based carboxylic acids in constructing extended supramolecular assemblies. nih.gov

Structural Elucidation and Geometric Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with this compound is fundamental to understanding their chemical and physical properties. While specific crystallographic data for complexes of this particular ligand are scarce, predictions can be made based on analogous systems.

As a bidentate ligand, this compound is expected to coordinate to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This chelation would form a stable five-membered ring, a common feature in complexes of related 8-hydroxyquinoline (B1678124) ligands. scirp.orgnih.govdovepress.com

The stoichiometry of the resulting complexes would likely be influenced by the charge and coordination number preference of the metal ion. For instance, with divalent metal ions (M²⁺), a common stoichiometry of 1:2 (metal to ligand) is anticipated, leading to neutral complexes of the general formula [M(8-methoxyquinoline-4-carboxylate)₂]. scirp.orgscirp.org In such cases, if the metal ion has a coordination number of four, a square planar or tetrahedral geometry would be expected. For metal ions that favor a coordination number of six, an octahedral geometry is probable, with the remaining coordination sites being occupied by solvent molecules (e.g., water) or other co-ligands. scirp.org

For trivalent metal ions (M³⁺), a 1:3 stoichiometry is plausible, resulting in neutral complexes such as [M(8-methoxyquinoline-4-carboxylate)₃], which would likely adopt a distorted octahedral geometry. The specific coordination geometry is a delicate balance of electronic effects (d-orbital occupancy of the metal) and steric factors imposed by the ligands.

Table 1: Predicted Coordination Geometries and Stoichiometries for Metal Complexes of this compound

| Metal Ion | Likely Stoichiometry (Metal:Ligand) | Predicted Coordination Geometry |

| Cu(II) | 1:2 | Square Planar |

| Ni(II) | 1:2 | Octahedral (with solvent) |

| Co(II) | 1:2 | Octahedral (with solvent) |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

| Al(III) | 1:3 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

Hydrogen Bonding: Although the carboxylic acid is deprotonated upon coordination, the presence of co-ligands like water molecules can lead to the formation of extensive hydrogen bonding networks. uncw.edu These hydrogen bonds can link adjacent complex units, creating one-, two-, or three-dimensional supramolecular architectures. Furthermore, if the ligand is not deprotonated or is part of a proton-transfer compound, the carboxylic acid group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. researchgate.net

Table 2: Potential Non-Covalent Interactions in Metal Complexes of this compound

| Interaction Type | Participating Groups | Expected Role |

| π-π Stacking | Quinoline rings of adjacent ligands | Stabilization of crystal packing |

| Hydrogen Bonding | Coordinated water molecules, carboxylate oxygen atoms | Formation of supramolecular networks |

| C-H···O Interactions | C-H bonds of the quinoline ring and carboxylate oxygen atoms | Directional control of crystal packing |

Thermodynamic and Kinetic Studies of Metal-Ligand Binding

The thermodynamic stability and kinetic lability of metal complexes are critical parameters that dictate their behavior and potential applications.

Thermodynamic studies on the binding of this compound with various metal ions would involve the determination of stability constants (log K). High stability constants are anticipated due to the chelate effect of the bidentate ligand. uncw.edu The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The methoxy group at the 8-position may exert a minor electronic effect on the basicity of the coordinating nitrogen atom, thereby subtly influencing the stability constants compared to unsubstituted quinoline-4-carboxylic acid.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the 8-Methoxyquinoline-4-carboxylic acid molecule.

While specific experimental spectral data for this compound is not extensively detailed in the reviewed literature, the expected chemical shifts can be predicted based on the known effects of the quinoline (B57606) core, the carboxylic acid, and the methoxy (B1213986) substituents. The quinoline ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm) in the ¹H NMR spectrum. The methoxy group protons would present as a singlet, likely around δ 3.9-4.1 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield shift, often above δ 10-13 ppm.

In the ¹³C NMR spectrum, the carbon of the carboxyl group is characteristically found in the δ 165-185 ppm region. oregonstate.edu The carbons of the quinoline ring would resonate between approximately δ 110 and δ 150 ppm, with quaternary carbons (those without attached protons) typically showing weaker signals. oregonstate.edu The methoxy carbon would appear further upfield, generally in the δ 55-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (OH ) | > 10 | Broad singlet, position is concentration and solvent dependent. |

| Aromatic (H ) | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |

| Methoxy (OCH ₃) | 3.9 - 4.1 | Singlet. |

| Carboxylic Acid (C =O) | 165 - 185 | Typically a weak signal. |

| Aromatic (C ) | 110 - 150 | Includes both protonated and quaternary carbons of the quinoline ring. |

| Methoxy (C H₃) | 55 - 60 |

Multi-Nuclear NMR for Elucidating Metal-Ligand Interactions

This compound, like other quinoline derivatives, can act as a chelating agent, binding to metal ions. chemimpex.comresearchgate.net Multi-nuclear NMR spectroscopy is a powerful tool for studying these metal-ligand interactions. When the compound forms a complex with a metal, changes can be observed in the ¹H and ¹³C NMR spectra, indicating which parts of the molecule are involved in coordination. nih.govscirp.org For instance, a significant shift in the resonance of protons and carbons near the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxyl and methoxy groups would suggest their participation in binding. scirp.org Furthermore, if the metal nucleus is NMR-active (e.g., ¹¹³Cd, ¹⁹⁹Hg), direct observation of the metal's NMR signal can provide definitive information about its coordination environment, including the number of ligands attached and the geometry of the complex.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition, as well as providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of this compound. The compound has a nominal molecular weight of approximately 203.19 g/mol and a molecular formula of C₁₁H₉NO₃. biosynth.comsigmaaldrich.comsigmaaldrich.com HRMS can measure the mass with very high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous confirmation of the elemental composition. The exact mass distinguishes the compound from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like carboxylic acids. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the parent ion can induce fragmentation, providing structural insights. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of small neutral molecules. chempap.org The most anticipated fragmentations for this compound would be the loss of the entire carboxyl group (a loss of 45 Da, corresponding to COOH) or the loss of carbon dioxide (a loss of 44 Da, corresponding to CO₂). chempap.orglibretexts.org These fragmentation patterns are crucial for confirming the presence and location of the carboxylic acid functional group. researchgate.netrsc.orgrsc.org

Table 2: Predicted ESI-MS Fragments for this compound

| Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | 204.06 | N/A (Protonated Parent Molecule) |

| [M-H]⁻ | 202.05 | N/A (Deprotonated Parent Molecule) |

| [M-CO₂H]⁺ | 159.07 | COOH (Carboxyl radical) |

| [M-CO₂]⁻ | 158.06 | CO₂ (Carbon dioxide) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. This includes a very broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. orgchemboulder.comlibretexts.orgspectroscopyonline.com A strong and sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1690-1760 cm⁻¹. orgchemboulder.com Additionally, a C-O stretching vibration associated with the carboxylic acid would appear in the 1210-1320 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

Other key vibrations include those from the quinoline ring and the methoxy group. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretching of the methoxy ether linkage would also produce characteristic bands. Analysis of the vibrational spectra of related compounds like 8-hydroxyquinoline (B1678124) can help in assigning the specific modes of the quinoline core. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 | Medium, Sharp (on top of O-H) |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Ether (Methoxy) | C-O-C Stretch | 1000 - 1300 | Medium |

| Carboxylic Acid | O-H Bend | 910 - 950 | Medium, Broad |

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound.” The instructions require a thorough and scientifically accurate article structured around a specific outline, including detailed research findings and data tables for advanced spectroscopic and structural characterization.

However, there is a significant lack of published experimental data for the specific compound This compound across all the requested analytical methodologies.

Limitations in Available Data:

X-ray Diffraction Analysis for Solid-State Structure

Powder X-ray Diffraction:No powder XRD patterns for this compound have been published. This prevents any discussion on its crystalline phases, purity assessment, or comparison with potential different polymorphs.

While information exists for related compounds such as 8-hydroxyquinoline, 8-methoxyquinoline (B1362559), and other quinoline derivatives, this data cannot be substituted to describe this compound accurately. Generating content based on related but distinct molecules would be scientifically inaccurate and speculative.

Therefore, due to the absence of the necessary primary research data, creating an article that meets the user's requirements for detailed, accurate findings and data tables is not feasible at this time.

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for determining the stability of a compound under thermal stress and for investigating its decomposition pathways. While specific experimental data for this compound is not extensively available in public literature, the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are well-established for the analysis of related quinoline derivatives and other organic molecules.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition temperatures, and kinetic parameters of degradation for compounds like this compound.

In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature.

For quinoline derivatives, TGA can reveal a multi-step decomposition process. For instance, studies on polymers derived from 8-hydroxyquinoline-5-sulphonic acid have demonstrated how TGA can be used to identify different stages of degradation, such as the loss of water molecules, the decomposition of side chains, and the final breakdown of the quinoline ring structure. The analysis of the TGA data can also provide kinetic parameters like the activation energy of decomposition, which quantifies the energy barrier for the degradation reaction.

Illustrative TGA Data for a Quinoline Carboxylic Acid Derivative

| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step |

|---|---|---|

| 100-150 | 5% | Loss of adsorbed water |

| 250-350 | 25% | Decarboxylation (loss of CO2) |

| 350-500 | 40% | Fragmentation of the quinoline ring |

| >500 | 30% | Formation of carbonaceous residue |

This table presents hypothetical data to illustrate the typical information obtained from a TGA experiment on a quinoline carboxylic acid derivative.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs provides the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

In addition to melting behavior, DSC can also detect decomposition, which usually appears as a broad exothermic or endothermic event at higher temperatures, often correlated with mass loss observed in TGA.

Illustrative DSC Data for a Quinoline Carboxylic Acid Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 210 | 215 | 120 |

| Decomposition | 320 | 350 | -250 (exothermic) |

This table presents hypothetical data to illustrate the typical information obtained from a DSC experiment on a quinoline carboxylic acid derivative.

Electrochemical Characterization for Redox Properties

Electrochemical methods are employed to investigate the redox properties of molecules, providing insights into their electron transfer capabilities, which can be relevant for applications in materials science, catalysis, and biology.

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for studying the electrochemical behavior of quinoline derivatives. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions.

The pH of the solution can also play a critical role, as protonation or deprotonation of the quinoline nitrogen and the carboxylic acid group will significantly alter the electron density distribution in the molecule and, consequently, its redox potentials.

Expected Redox Behavior of this compound from Voltammetric Studies

| Process | Expected Potential Range (vs. Ag/AgCl) | Influencing Factors |

|---|---|---|

| Oxidation | +0.8 to +1.5 V | Methoxy group, pH |

| Reduction | -0.5 to -1.2 V | Carboxylic acid group, pH |

This table provides an estimated range of redox potentials based on the electrochemical behavior of related quinoline derivatives.

Chiroptical Techniques for Stereochemical Investigations (e.g., Circular Dichroism in Biomolecular Interactions)

Chiroptical techniques are essential for studying the three-dimensional structure of chiral molecules and their interactions with other chiral entities, such as biomolecules. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the differential absorption of left and right circularly polarized light.

While this compound itself is not chiral, it can become chiroptically active upon interaction with a chiral environment, such as binding to a protein or intercalating into DNA. researchgate.net CD spectroscopy is a powerful tool to investigate such interactions.

For example, if this compound were to bind to a protein, an induced CD spectrum might be observed in the absorption region of the quinoline chromophore. The sign and magnitude of the CD signal would provide information about the conformation of the bound ligand and the nature of its binding site.

Similarly, if the planar quinoline ring of this compound were to intercalate between the base pairs of DNA, a characteristic induced CD signal would be expected. This signal arises from the coupling of the electric transition dipole moment of the quinoline chromophore with those of the chiral DNA bases. The analysis of the induced CD spectrum can provide insights into the binding mode and the orientation of the molecule within the DNA double helix.

Although no specific CD studies on the interaction of this compound with biomolecules have been found in the reviewed literature, research on other quinoline derivatives has demonstrated the utility of this technique in elucidating their binding mechanisms to DNA and proteins.

No Specific Computational Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations corresponding to the compound This compound were found. The strict requirement to focus solely on this specific molecule prevents the generation of an article based on the provided outline, as doing so would necessitate fabricating data, which compromises scientific accuracy.

The search did yield numerous computational studies on related quinoline derivatives, such as 8-hydroxyquinoline, quinoline-4-carboxylic acid analogues, and other substituted quinolines. These studies utilize the requested theoretical methods to explore electronic structures, molecular orbitals, and structure-activity relationships.

Density Functional Theory (DFT) is a standard method used to calculate the electronic structure and properties of various quinoline derivatives, providing insights into their geometry and stability.

HOMO-LUMO analysis is frequently applied to these related compounds to understand their chemical reactivity, kinetic stability, and intramolecular charge transfer mechanisms.

Molecular modeling and simulations are employed to predict stable conformations and to rationalize the outcomes of synthetic reactions for similar molecules.

Structure-Activity Relationship (SAR) studies using computational tools are common for the broader class of quinoline compounds, often in the context of drug discovery to understand how structural modifications affect biological activity.

However, without specific published data for this compound, it is not possible to provide a detailed and accurate analysis as requested for the following sections:

Computational and Theoretical Investigations of 8 Methoxyquinoline 4 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Therefore, this article cannot be generated in a scientifically rigorous and accurate manner based on currently available information.

Predictive Modeling for Ligand-Receptor Interactions and Enzyme Binding

Predictive modeling is a cornerstone of modern drug discovery, enabling researchers to simulate and analyze the interactions between a ligand, such as 8-Methoxyquinoline-4-carboxylic acid, and its potential biological targets, including receptors and enzymes. frontiersin.org These computational techniques are instrumental in identifying potential protein targets and elucidating the structural basis for binding affinity. nih.govresearchgate.net

One key approach is Inverse Virtual Screening (IVS), which uses the small molecule's structure as a "bait" to search databases of biological targets to identify those with which it is most likely to interact. frontiersin.org Following target identification, molecular docking simulations are employed to predict the preferred orientation of the ligand when bound to a receptor, forming a stable complex. nih.gov These models help to understand the binding energetics and the specific molecular interactions that drive recognition and affinity.

For the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives, pharmacophore modeling has been used to define the essential three-dimensional arrangement of chemical features required for biological activity. frontiersin.org These models are built by analyzing the interactions observed in known ligand-receptor complexes. For instance, studies on quinoline (B57606) derivatives binding to Leishmania N-myristoyltransferase have identified key pharmacophoric spots involving interactions with specific amino acid residues like Tyrosine, Leucine, Valine, and Histidine. frontiersin.org Such models suggest that the quinoline scaffold serves as a crucial basis for developing inhibitors that can be further optimized. frontiersin.org While specific models for this compound are not detailed in the available literature, the established methodologies for similar quinoline-4-carboxylic acid scaffolds demonstrate the feasibility and utility of this approach.

Below is a table representing typical pharmacophoric interactions identified for the quinoline-4-carboxylic acid scaffold based on interactions with various protein data bank (PDB) entries.

| Model Based on PDB ID | Key Interacting Residues | Number of Pharmacophoric Attributes |

| 2WSA | Tyr217, Leu421, Val81, Tyr345, His219, Phe90 | 6 |

| 4CGN | Leu421, Tyr345, Asn376 | 5 |

| 5A28 | Leu421, Tyr345, Tyr217, Phe90, His219 | 6 |

| 5G21 | Ser330, Phe90, Phe88, Glu82, Tyr217, Tyr345, Asn376 | 8 |

This table is illustrative of the types of interactions modeled for the quinoline-4-carboxylic acid core structure, as detailed in studies of its derivatives. frontiersin.org

Correlation of Electronic and Steric Factors with Experimental Observations

The biological activity and chemical reactivity of molecules are governed by a combination of electronic and steric effects. wikipedia.org Electronic effects arise from the distribution of charge within a molecule, influencing properties like acidity, basicity, and the ability to form non-covalent bonds. Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituents, which can hinder or facilitate molecular interactions. wikipedia.org

For quinoline derivatives, both factors are crucial. Studies on the synthesis of quinoline-4-carboxylic acids have shown that reactivity can be influenced by steric hindrance. For example, anilines with substituents in the meta and para positions were found to be better reactants than those with ortho substituents, demonstrating a clear steric effect. nih.gov

Aromaticity Analysis and Electron Delocalization Studies within the Quinoline Ring

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. quora.comarxiv.org The quinoline ring, being a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is an aromatic system. It satisfies Hückel's rule for aromaticity, possessing 10 π-electrons delocalized across the bicyclic structure. quora.com This electron delocalization is a key feature contributing to the chemical stability and reactivity of quinoline and its derivatives. nih.gov

Computational chemistry offers several methods to quantify the degree of aromaticity and analyze electron delocalization. researchgate.net These methods provide insights that go beyond simple electron counting rules. Aromaticity is not a directly observable quantity, but various indices based on electronic, magnetic, and geometric properties can be calculated to assess it. arxiv.orgnih.gov

Indices based on electron delocalization are particularly useful. These include:

Aromatic Fluctuation Index (FLU): Measures the uniformity of electron delocalization around the ring. nih.gov

Para-Delocalization Index (PDI): Quantifies electron sharing between para-related atoms in six-membered rings. nih.gov

Multicenter Delocalization Index (MCI): A generalization that assesses electron delocalization over multiple atomic centers. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring typically indicate aromatic character.

Studies on substituted quinolines, such as chloro-8-hydroxyquinoline, have utilized these computational tools to understand how different substituents and intramolecular bonding influence the aromaticity of the ring system. lodz.pl The introduction of substituents like the methoxy (B1213986) and carboxylic acid groups in this compound alters the electron distribution within the π-system, which can subtly modify the degree of aromaticity and electron delocalization in both the benzene and pyridine portions of the quinoline core. Such analyses are crucial for understanding the molecule's intrinsic stability and reactivity profile.

| Aromaticity Index Type | Examples | Description |

| Electronic Delocalization | FLU, PDI, MCI | Quantify the extent and uniformity of π-electron sharing between atoms in the ring system. nih.gov |

| Magnetic Properties | NICS | Measures the magnetic shielding at the center of the ring, which is indicative of a diamagnetic ring current in aromatic systems. |

| Structural/Geometric | HOMA (Harmonic Oscillator Model of Aromaticity) | Evaluates the degree of bond length equalization around the ring compared to an ideal aromatic system. |

Advanced Research Applications of 8 Methoxyquinoline 4 Carboxylic Acid and Its Derivatives

Catalysis and Organometallic Chemistry

The quinoline (B57606) moiety is a well-established ligand scaffold in coordination chemistry and catalysis. The presence of a nitrogen atom within the aromatic ring system and an oxygen-containing substituent at the 8-position allows for the formation of stable chelate complexes with a variety of metal centers. This chelating ability is fundamental to the design of effective catalysts for a range of chemical reactions.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Derivatives of 8-methoxyquinoline-4-carboxylic acid are promising candidates for ligand design in both homogeneous and heterogeneous catalysis. The bidentate N,O-coordination motif provided by the quinoline nitrogen and the methoxy (B1213986) oxygen (or a hydroxyl group after demethylation) can be used to stabilize catalytically active metal species. The carboxylic acid group at the 4-position offers a versatile handle for further functionalization or for anchoring the complex to a solid support, thereby creating heterogeneous catalysts.

In homogeneous catalysis, the electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring. This allows for the optimization of catalyst activity and selectivity for specific reactions, such as cross-coupling reactions, hydrogenations, and oxidations. For instance, the electronic nature of the quinoline ring can influence the electron density at the metal center, thereby affecting its reactivity.

For heterogeneous catalysis, the carboxylic acid functionality is particularly advantageous. It can be used to immobilize the quinoline-based ligand onto solid supports like silica, alumina, or polymers. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

| Catalyst Type | Ligand Features | Potential Applications |

| Homogeneous | Tunable electronic and steric properties | Cross-coupling, hydrogenation, oxidation |

| Heterogeneous | Carboxylic acid for immobilization | Flow chemistry, recyclable catalysis |

Mechanistic Investigations of Catalytic Reactions (e.g., C-H Borylation of Arenes)

The iridium-catalyzed C-H borylation of arenes is a powerful tool for the functionalization of organic molecules. The regioselectivity of this reaction is highly dependent on the steric and electronic environment of the C-H bonds. Studies on the borylation of quinolines have shown that the reaction typically occurs at positions remote from the nitrogen atom, often influenced by steric hindrance. mdpi.comrsc.orgresearchgate.netrsc.org